molecular formula C15H13NO5 B3156613 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid CAS No. 832740-22-4

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

Cat. No.: B3156613
CAS No.: 832740-22-4
M. Wt: 287.27 g/mol
InChI Key: KZVGQSUPPWPZIP-UHFFFAOYSA-N
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Description

Contextualization within Benzoic Acid Derivatives and Nitroaromatic Compounds

3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is fundamentally a derivative of benzoic acid, the simplest aromatic carboxylic acid. Benzoic acid and its derivatives are versatile building blocks in organic synthesis and are widely used in the pharmaceutical, cosmetic, and food industries. frontiersin.orgresearchgate.net The presence of the carboxylic acid group (-COOH) on the benzene (B151609) ring imparts acidic properties and provides a reactive site for numerous chemical transformations, such as esterification and amidation, making it a key intermediate in the synthesis of more complex molecules. researchgate.netrsc.org Derivatives of benzoic acid are explored for a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. frontiersin.orgmdpi.com

Simultaneously, the compound belongs to the class of nitroaromatic compounds, which are characterized by one or more nitro groups (-NO₂) attached to an aromatic ring. The nitro group is strongly electron-withdrawing, a property that significantly influences the molecule's chemical reactivity and physical characteristics. ijcsi.pro This electron-withdrawing nature makes the aromatic ring less susceptible to electrophilic substitution but facilitates nucleophilic aromatic substitution. ijcsi.pro Nitroaromatic compounds are crucial intermediates in the synthesis of a vast array of industrial products, including dyes, polymers, pesticides, and pharmaceuticals. pharmacy180.comnih.gov The reduction of the nitro group to an amine is one of the most important reactions in synthetic organic chemistry, providing a gateway to a multitude of functionalized molecules. nih.gov

Significance of the Phenoxy-Methyl Linkage in Structural Design

The phenoxy-methyl linkage (-O-CH₂-) is a type of ether bridge that connects the nitrophenolic and benzoic acid components of the molecule. Ether linkages are prevalent in many biologically active compounds and natural products. In medicinal chemistry, the ether oxygen can act as a hydrogen bond acceptor, which is a crucial interaction for a drug molecule's binding to its biological target. nih.gov Replacing a more reactive hydroxyl group with a stable ether linkage can also improve a molecule's metabolic stability. rsc.org

Aromatic ethers, also known as phenol (B47542) ethers, are less hydrophilic than their parent phenols but can still accept hydrogen bonds, influencing their solubility and transport properties. rsc.org This structural motif is found in numerous medications, where it serves to correctly orient functional groups for optimal interaction with receptors or enzyme active sites. The flexibility and specific geometry of the phenoxy-methyl bridge are key elements in molecular design, allowing chemists to fine-tune the spatial relationship between the two aromatic rings.

Review of Research on Structurally Analogous Chemical Entities

While direct research on this compound is limited, significant insights can be gained from studies on compounds with similar structural features.

Benzoic Acid Derivatives with Nitro and Methyl Substituents

The combination of nitro and methyl groups on a benzoic acid framework is a known structural motif. For instance, compounds like "nitro-methyl benzoic acid ester" have been mentioned as intermediates in the synthesis of kinase inhibitors for cancer treatment. google.com The relative positions of the nitro, methyl, and carboxylic acid groups are critical in determining the molecule's electronic properties and reactivity. Research in this area often focuses on the synthesis of these polysubstituted aromatics and their subsequent conversion into more complex heterocyclic systems with potential therapeutic applications.

Phenoxy-Bridged Aromatic Systems

The connection of two aromatic rings through an oxygen atom is a common feature in many important molecules. The synthesis of these diaryl ether linkages is a well-established area of organic chemistry. Phenoxy radical couplings, which can be mediated by enzymes or chemical reagents, are fundamental reactions in the biosynthesis of natural products like lignin (B12514952) and are utilized in the laboratory to create complex polycyclic structures. frontiersin.org The development of synthetic methods for creating bridged and fused ring systems, sometimes through "cut-and-sew" reactions involving transition-metal catalysts, allows for the construction of rigid, three-dimensional structures that can act as bioisosteres for planar phenyl rings in drug design. rsc.orgnih.gov

Related Aromatic Ether Carboxylic Acids

The most closely related and extensively studied analogues are aromatic ether carboxylic acids, particularly phenoxyacetic acid and its derivatives. Phenoxyacetic acid itself is prepared from sodium phenolate (B1203915) and sodium chloroacetate. wikipedia.org This class of compounds has significant biological applications.

Table 1: Applications of Phenoxyacetic Acid Derivatives

Derivative Class Application / Biological Activity Key Findings
Herbicides (e.g., 2,4-D, MCPA) Plant growth regulators Form the structural basis for many widely used phenoxy herbicides. wikipedia.org
Diuretics (e.g., Ethacrynic Acid) Treatment of edema A potent, short-acting diuretic used for conditions like congestive heart failure. pharmacy180.com
Anti-mycobacterial Agents Tuberculosis treatment Synthesized derivatives show promising activity against Mycobacterium tuberculosis H₃₇Rv. researchgate.net

Research into these derivatives often involves synthesizing a series of related compounds and evaluating their structure-activity relationships. For example, studies on phenoxy acetic acid derivatives as COX-2 inhibitors found that the type and position of substituents on the aromatic rings significantly influenced their inhibitory potency. nih.gov Similarly, other work has focused on creating phenoxy acetamide (B32628) derivatives for various therapeutic applications. nih.gov The synthesis of these compounds typically involves the reaction of a substituted phenol with an alpha-haloacetic acid ester, followed by hydrolysis or further modification. nih.govgoogle.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-methyl-2-nitrophenoxy)methyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5/c1-10-5-6-14(13(7-10)16(19)20)21-9-11-3-2-4-12(8-11)15(17)18/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVGQSUPPWPZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701243759
Record name 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-22-4
Record name 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701243759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemo Selective Transformations of 3 4 Methyl 2 Nitrophenoxy Methyl Benzoic Acid

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, the most logical and strategic disconnection is at the ether linkage (C-O bond). This bond is part of a benzyl (B1604629) ether functionality, which is readily formed through nucleophilic substitution reactions.

This disconnection, known as a C-O bond disconnection, simplifies the target molecule into two key precursors:

A nucleophilic phenol (B47542) derivative: 4-Methyl-2-nitrophenol (B89549).

A benzoic acid derivative with an electrophilic benzylic carbon: 3-(halomethyl)benzoic acid (e.g., 3-(bromomethyl)benzoic acid).

This strategy is advantageous because it relies on the well-established Williamson ether synthesis, a robust and versatile method for forming ether linkages. The necessary precursors can be synthesized from readily available starting materials such as p-cresol (B1678582) and m-toluic acid.

Classical and Contemporary Synthetic Routes to the Core Structure

The forward synthesis, based on the retrosynthetic analysis, primarily involves the formation of the ether bond between the two key precursors.

The Williamson ether synthesis is the quintessential method for this transformation. wikipedia.org This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.com The synthesis involves two primary steps:

Formation of the Phenoxide: The phenolic proton of 4-methyl-2-nitrophenol is acidic and can be deprotonated by a suitable base to form a sodium or potassium phenoxide. The presence of the electron-withdrawing nitro group increases the acidity of the phenol, facilitating this step. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH). jk-sci.com

Nucleophilic Attack: The resulting phenoxide anion acts as a potent nucleophile. It attacks the electrophilic benzylic carbon of 3-(bromomethyl)benzoic acid, displacing the bromide leaving group in a classic SN2 reaction to form the desired ether linkage. wikipedia.orgmasterorganicchemistry.com

The precursors themselves can be prepared using standard organic reactions. 4-Methyl-2-nitrophenol is typically synthesized by the nitration of p-cresol. 3-(Bromomethyl)benzoic acid can be prepared from m-toluic acid via a radical bromination of the methyl group, often using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. chemicalbook.comprepchem.com

The "methyl bridge" in the target molecule is the -O-CH₂- linkage formed during the etherification step. The success of this SN2 reaction is highly dependent on the nature of the electrophile. libretexts.org In the proposed synthesis, 3-(bromomethyl)benzoic acid serves as an ideal electrophile because it is a primary benzylic halide. Primary halides are highly susceptible to SN2 reactions and are less likely to undergo competing elimination (E2) reactions, which can be a significant side reaction with secondary or tertiary halides. masterorganicchemistry.comjk-sci.com The reaction is typically performed in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which can solvate the cation of the phenoxide salt while not interfering with the nucleophile. jk-sci.com

To maximize the yield and purity of this compound, several reaction parameters must be optimized. The choice of base, solvent, temperature, and reaction time all play crucial roles.

ParameterConditionRationalePotential Issues
Base K₂CO₃, Cs₂CO₃, NaOH, NaHDeprotonates the phenol to form the active nucleophile. Weaker bases like K₂CO₃ are often sufficient and milder. Stronger bases like NaH ensure complete deprotonation.Strong bases can be sensitive to moisture and may promote side reactions if other functional groups are present.
Solvent DMF, Acetonitrile, DMSOPolar aprotic solvents are ideal for SN2 reactions as they solvate the counter-ion but do not solvate the nucleophile, increasing its reactivity. chemistrytalk.orgSolvents must be anhydrous to prevent quenching of the phenoxide and potential side reactions. High boiling points can make removal difficult.
Temperature 25°C to 80°CHigher temperatures can increase the reaction rate. However, SN2 reactions are often efficient at or slightly above room temperature.Excessively high temperatures can lead to decomposition of reactants or products and may favor elimination side reactions. wikipedia.org
Leaving Group -Br, -I, -OTsA good leaving group is essential for the SN2 reaction. Bromides and iodides are common, with iodide being a better leaving group than bromide.The choice of leaving group can affect the reactivity and cost of the starting material.

This table is based on established principles of the Williamson ether synthesis and presents hypothetical conditions for optimization.

Advanced Synthetic Techniques and Green Chemistry Approaches

While the Williamson ether synthesis is a reliable method, modern organic synthesis often seeks more advanced, catalytic approaches that can offer milder conditions, broader substrate scope, and improved efficiency.

Copper-Mediated Coupling (Ullmann Condensation): The Ullmann condensation is a classical method for forming diaryl ethers (Ar-O-Ar'), typically involving the reaction of an aryl halide with a phenol in the presence of a stoichiometric amount of copper at high temperatures. While the target molecule is not a diaryl ether, modified, milder, catalytic versions of this reaction have been developed. A modern Ullmann-type reaction might involve coupling a phenol with an aryl boronic acid in the presence of a copper(II) catalyst at room temperature. nih.gov However, for the synthesis of a benzyl ether like the target compound, this method is less direct than the Williamson synthesis.

Palladium-Catalyzed Buchwald-Hartwig Etherification: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has been extended to the formation of C-O bonds. This reaction typically couples an aryl halide or triflate with an alcohol or phenol. The catalytic cycle involves a Pd(0) catalyst, a suitable phosphine (B1218219) ligand, and a base. This method is particularly valuable for forming sterically hindered ethers or when the Williamson synthesis fails. While highly effective for diaryl ethers, its application to form a benzyl ether from a benzyl halide is less common, as the uncatalyzed SN2 pathway is generally very efficient.

FeatureWilliamson Ether SynthesisUllmann Condensation (Modern)Buchwald-Hartwig Etherification
Catalyst None (stoichiometric base)Copper (catalytic)Palladium (catalytic)
Reactants Alkoxide + Alkyl HalidePhenol + Aryl Boronic AcidPhenol + Aryl Halide/Triflate
Generality Excellent for primary halides; fails with aryl halides. masterorganicchemistry.comPrimarily for diaryl ethers. nih.govBroad scope for aryl ethers, including sterically hindered ones.
Conditions Moderate to high temperaturesOften room temperatureMild to moderate temperatures
Advantages Simple, inexpensive reagents, well-established.Mild conditions, catalytic.High functional group tolerance, broad scope.
Disadvantages Requires strong base, limited to non-aryl halides.Can require specialized reagents (boronic acids).Expensive catalyst and ligands, requires inert atmosphere.

This table provides a general comparison of synthetic methodologies for ether formation.

Inability to Generate Article on "this compound" Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it is not possible to generate the requested article on "this compound" according to the specified outline. The search did not yield specific research findings, data, or synthetic methodologies for this particular compound corresponding to the detailed subsections requested.

The user's instructions mandated a strict adherence to an outline focused exclusively on "this compound," including topics such as its continuous flow chemistry applications, specific derivatizations like esterification, amide and hydrazide formation, nitro group reduction, modifications at the methyl position, and the formation of coordination compounds.

While general methodologies for these chemical transformations on related aromatic compounds are well-documented, there is no specific information available in the search results detailing the application of these methods to "this compound." Providing information on related but distinct molecules would violate the explicit instructions to focus solely on the requested compound and avoid introducing information outside the specified scope.

To fulfill the request for a "thorough, informative, and scientifically accurate" article with "detailed research findings," specific studies on "this compound" are necessary. Without such data, the generation of the article as outlined would be speculative and would not meet the required standards of scientific accuracy and specificity. Therefore, the request cannot be completed as instructed.

Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Methyl 2 Nitrophenoxy Methyl Benzoic Acid

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the molecular vibrations of a compound. For 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, these methods would confirm the presence of key structural motifs such as the carboxylic acid, nitro group, ether linkage, and substituted aromatic rings.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum provides a unique fingerprint, with specific absorption bands corresponding to different functional groups.

The FT-IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The most prominent of these would be the broad O-H stretching vibration of the carboxylic acid group, typically observed in the 2500-3300 cm⁻¹ region, often overlapping with C-H stretching vibrations. The carbonyl (C=O) stretch of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹.

The presence of the nitro (NO₂) group would be confirmed by two strong absorption bands: the asymmetric stretching vibration near 1520-1560 cm⁻¹ and the symmetric stretching vibration around 1345-1385 cm⁻¹. The ether linkage (Ar-O-CH₂) is expected to show a characteristic C-O-C asymmetric stretching band in the 1200-1275 cm⁻¹ region.

Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups would appear just below 3000 cm⁻¹. The aromatic C=C stretching vibrations would produce several medium to weak bands in the 1450-1600 cm⁻¹ range. The substitution patterns on the benzene (B151609) rings would be reflected in the "fingerprint region" (below 1500 cm⁻¹), particularly in the C-H out-of-plane bending region (700-900 cm⁻¹).

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3300-2500Broad, StrongO-H stretch (Carboxylic acid dimer)
~3100-3000Medium-WeakAromatic C-H stretch
~2960-2850Medium-WeakAliphatic C-H stretch (CH₃, CH₂)
~1725-1700Strong, SharpC=O stretch (Carboxylic acid)
~1600, ~1580, ~1500Medium-WeakAromatic C=C stretch
~1560-1520StrongAsymmetric NO₂ stretch
~1385-1345StrongSymmetric NO₂ stretch
~1300-1200StrongC-O stretch (Carboxylic acid), Ar-O-C stretch (Ether)
~950-900Broad, MediumO-H out-of-plane bend (Carboxylic acid dimer)

Raman Spectroscopy for Molecular Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching of the nitro group is expected to be a very strong and characteristic band, typically appearing around 1350 cm⁻¹. The aromatic ring vibrations, especially the ring breathing modes, would also give rise to strong signals in the 1000-1600 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid, while strong in the IR, would likely be weaker in the Raman spectrum. The non-polar C-C bonds of the aromatic skeleton and the C-CH₃ bond would also be Raman active. This technique would be highly effective in providing a detailed vibrational fingerprint of the molecule's carbon framework.

Table 2: Predicted Raman Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~3080-3050MediumAromatic C-H stretch
~1610StrongAromatic C=C stretch
~1350Very StrongSymmetric NO₂ stretch
~1000StrongAromatic ring breathing mode
~800MediumAromatic ring breathing mode

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

The ¹H NMR spectrum provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons.

For this compound, the most downfield signal is expected to be the carboxylic acid proton (-COOH), appearing as a broad singlet typically above 10 ppm. The protons on the two aromatic rings will resonate in the aromatic region, generally between 7.0 and 8.5 ppm. The specific chemical shifts and splitting patterns will depend on the electronic effects of the substituents. The protons on the benzoic acid ring are expected to show complex splitting patterns due to their meta and para relationships. The protons on the nitrophenoxy ring will also be distinct, influenced by the electron-withdrawing nitro group and the electron-donating methyl and ether groups.

The methylene protons (-O-CH₂-Ar) would likely appear as a singlet around 5.0-5.5 ppm, shifted downfield due to the adjacent oxygen and aromatic ring. The methyl group protons (-CH₃) attached to the nitrophenoxy ring would resonate upfield, likely as a singlet around 2.3-2.5 ppm.

Table 3: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
> 10broad s1H-COOH
~8.0-7.2m7HAromatic protons
~5.4s2H-O-CH₂-
~2.4s3H-CH₃

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in a molecule.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, appearing around 165-175 ppm. The aromatic carbons will resonate in the 110-160 ppm range. The carbon bearing the nitro group and the carbon attached to the ether oxygen will be significantly shifted downfield. The quaternary carbons of the aromatic rings will generally show weaker signals than the protonated carbons.

The methylene carbon (-O-CH₂-Ar) is expected to appear around 65-75 ppm. The methyl carbon (-CH₃) will be the most upfield signal, resonating at approximately 20 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~170C=O (Carboxylic acid)
~160-110Aromatic Carbons
~70-O-CH₂-
~20-CH₃

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structure Confirmation

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on each of the aromatic rings, helping to delineate the spin systems of the two distinct rings. No cross-peaks would be expected for the singlet signals of the methylene, methyl, and carboxylic acid protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum by correlating it to its attached proton in the ¹H NMR spectrum. For example, the signal for the methylene protons around 5.4 ppm would correlate with the methylene carbon signal around 70 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity between different parts of the molecule. Key correlations would be expected between:

The methylene protons and the carbons of both aromatic rings, confirming the ether linkage and the connection to the benzoic acid moiety.

The methyl protons and the carbons of the nitrophenoxy ring, confirming its position.

The aromatic protons and nearby quaternary carbons, which would help to assign these signals in the ¹³C spectrum.

Together, these 2D NMR techniques would provide a comprehensive and unambiguous structural elucidation of this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Detailed mass spectrometry analysis, including fragmentation patterns and exact molecular weight determination, is a cornerstone for structural elucidation. However, specific experimental data for this compound is not available in the public domain.

Gas Chromatography-Mass Spectrometry (GC-MS)

No GC-MS studies detailing the retention time, molecular ion peak, or fragmentation pattern for this compound were found.

Liquid Chromatography-Mass Spectrometry (LC-MS)

No LC-MS studies providing chromatograms, mass-to-charge ratios, or fragmentation data for this compound were identified.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion and confirm its elemental composition (C15H13NO5), could not be located.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

The UV-Vis absorption spectrum, including information on maximum absorbance wavelengths (λmax) and molar absorptivity, which is crucial for understanding the electronic transitions within the conjugated systems of the molecule, is not documented in the available literature for this compound.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid.

Determination of Crystal System and Space Group

No published crystallographic studies for this compound were found. Consequently, information regarding its crystal system, space group, and unit cell parameters is not available.

Intermolecular Interactions: Hydrogen Bonding Networks and π-π Stacking

Detailed analysis is pending the availability of crystallographic data.

Conformational Analysis and Dihedral Angles

Detailed analysis is pending the availability of crystallographic data.

Theoretical and Computational Chemistry Studies on 3 4 Methyl 2 Nitrophenoxy Methyl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for predicting the molecular structure and properties of a compound at the atomic level. These in silico methods solve quantum mechanical equations to model electron behavior, providing a powerful lens into molecular characteristics.

Ab Initio Methods for Electronic Properties

Ab initio methods are quantum chemistry calculations that rely on first principles without using experimental data. Methods like Hartree-Fock (HF) are foundational ab initio techniques. While DFT incorporates electron correlation more efficiently for many systems, ab initio calculations are crucial for benchmarking and for specific property predictions. These methods would be used to calculate fundamental electronic properties such as ionization potential, electron affinity, and the distribution of electronic charge throughout the 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. wikipedia.orgmdpi.com The MEP map is plotted onto the molecule's electron density surface, using a color scale to indicate electrostatic potential.

For this compound, an MEP analysis would highlight specific regions of interest:

Negative Potential (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. The MEP would show strong negative potential around the oxygen atoms of the carboxylic acid and nitro groups, indicating these are primary sites for interacting with positive charges or hydrogen bond donors.

Positive Potential (Blue): These regions are electron-deficient and are vulnerable to nucleophilic attack. The most positive potential would be located on the acidic hydrogen of the carboxyl group, confirming its role as a proton donor.

Neutral Potential (Green): These areas, typically the carbon-hydrogen bonds on the aromatic rings, have a relatively neutral potential.

The MEP surface provides a clear, intuitive map of where the molecule is most likely to engage in electrostatic interactions, which is fundamental to its biological and chemical behavior.

Natural Bond Orbital (NBO) Analysis for Intermolecular Stability and Charge Transfer Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater stabilization of the molecule.

Molecular Docking Simulations for Protein-Ligand Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). It is a critical tool in drug discovery for predicting how a potential drug molecule might interact with a biological target.

A molecular docking simulation of this compound against a specific protein target would involve several steps. First, the 3D structures of both the ligand and the protein are prepared. Then, a docking algorithm systematically samples numerous possible conformations and orientations of the ligand within the protein's active site. Each potential binding pose is evaluated using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol).

The results would predict the most stable binding mode and identify the specific amino acid residues involved in the interaction. For this compound, key interactions would likely involve:

Hydrogen Bonding: The carboxylic acid and nitro groups are prime candidates for forming hydrogen bonds with polar amino acid residues (e.g., Serine, Threonine, Aspartate).

Hydrophobic Interactions: The aromatic rings would likely engage in hydrophobic interactions with nonpolar residues (e.g., Leucine, Valine, Phenylalanine).

Pi-Stacking: The planar aromatic rings could stack with the rings of aromatic amino acids like Phenylalanine, Tyrosine, or Tryptophan.

The predicted binding energy provides a quantitative estimate of how strongly the compound might inhibit or activate the protein, guiding further experimental validation.

Based on a comprehensive search of publicly available scientific literature, there are no specific theoretical and computational chemistry studies available for the compound This compound .

Therefore, it is not possible to provide the detailed research findings requested for the following sections and subsections of the article outline:

Bioactivity Prediction and Drug-Likeness Assessment (Computational)

Generating scientifically accurate content for these specific topics requires dedicated research and computational analysis of the molecule . As this research does not appear to be published or publicly accessible, the creation of the requested article with detailed data tables and findings cannot be fulfilled at this time.

No Biological Activity Data Currently Available for this compound

Following a comprehensive search of scientific literature and databases, no specific in vitro studies detailing the biological activities of the chemical compound This compound were found. The requested exploration of its anticancer and antimicrobial properties, including mechanisms of action, specific enzyme inhibition, and effects on various cell lines and microbial strains, could not be completed due to the absence of published research on this particular molecule.

The investigation sought to provide detailed research findings for the following areas:

In Vitro Anticancer Activity: Information regarding its effects on various cancer cell lines, its mechanisms at the cellular level, potential inhibition of enzymes such as Protein Tyrosine Phosphatase 1B (PTP1B) and Cyclooxygenase-2 (COX-2), and any modulation of signaling pathways like Notch1.

In Vitro Antimicrobial Activity: Data on its efficacy against Gram-positive and Gram-negative bacteria, as well as its potential as an antifungal agent.

While extensive research exists on the biological activities of various other benzoic acid derivatives, the data is specific to their unique chemical structures. Due to the strict requirement to focus solely on this compound, findings from related but distinct compounds could not be used to construct the requested article.

Therefore, at present, the scientific community has not published accessible data to fulfill the detailed outline provided.

Exploration of Biological Activities and Molecular Mechanisms of 3 4 Methyl 2 Nitrophenoxy Methyl Benzoic Acid and Its Derivatives in Vitro Studies

In Vitro Antimicrobial Activity (Antibacterial, Antifungal)

Investigation of Molecular Targets and Mechanism of Action

Detailed in vitro studies to elucidate the specific molecular targets and mechanism of action for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid are not readily found in the surveyed scientific literature. Research on analogous structures, such as other benzoic acid derivatives, suggests a variety of potential biological activities, including antimicrobial and anti-inflammatory properties. For instance, benzoic acid and its derivatives are known to act as fungistatic compounds, and their mechanism often involves the disruption of cellular processes due to their acidic nature and interactions with enzymes or cell membranes. ijarsct.co.indrugbank.compatsnap.com

In silico studies on related compounds like 3-phenoxybenzoic acid have pointed towards potential interactions with pathways related to apoptosis, the reproductive system, and neuroendocrine disruption. nih.gov These computational models suggest that such compounds might inhibit enzymes like phospholipid-translocating ATPase and affect JAK2 expression. nih.gov However, without direct experimental validation for This compound , these remain speculative avenues for future research.

Structure-Activity Relationship (SAR) Studies of Analogues

While specific SAR studies for This compound are not available, research on related benzoic acid and phenoxyacetic acid derivatives provides a framework for understanding how structural modifications could influence biological efficacy.

Impact of Substituent Modifications on Biological Efficacy

Studies on various benzoic acid derivatives have demonstrated that the type and position of substituents on the aromatic rings significantly impact their biological activity. For example, in a study of phenolic acids as α-amylase inhibitors, the presence of a hydroxyl group at the 2-position of the benzene (B151609) ring had a positive effect on inhibitory activity, whereas a methoxy (B1213986) group at the same position had a negative effect. mdpi.comnih.gov The introduction of a methyl group on the benzene ring did not show an obvious effect on this particular inhibition. mdpi.com

In the context of phenoxyacetic acid derivatives designed as selective COX-2 inhibitors, substitutions on the phenyl ring were critical for activity. For instance, a para-chloro substitution on the phenyl ring of certain derivatives displayed superior inhibitory effects compared to para-methyl or unsubstituted analogues. nih.gov These findings underscore the importance of electronic and steric factors of substituents in determining the biological action of this class of compounds.

Positional Isomer Effects on Biological Activity

The relative positions of substituents on the aromatic rings can dramatically alter the biological activity of a compound. Research on two isomeric benzoic acid derivatives, where the only difference was the position of a methyl group (ortho- vs. meta-), showed variations in their predicted bioactivity as an Endothelin B receptor antagonist. icm.edu.pl This highlights that even subtle changes in the spatial arrangement of functional groups can influence how a molecule interacts with its biological target. For This compound , the specific arrangement of the 4-methyl and 2-nitro groups on the phenoxy ring, and the meta-position of the ether linkage on the benzoic acid ring, are expected to be key determinants of its biological profile. However, without experimental data, the precise effects remain unknown.

Neurological Research Applications (if applicable to the compound class)

The potential for This compound in neurological research is currently unexplored. However, the broader class of phenolic and benzoic acids has been investigated for neuroprotective effects. mdpi.com For instance, some phenolic acids have been shown to ameliorate conditions like neuroinflammation and glutamate-induced toxicity in vitro and in vivo. mdpi.com Furthermore, certain benzoic acid derivatives have been studied for their potential in managing neurotoxicity. nih.gov A novel ester of salicylic (B10762653) acid and pyruvate, oxopropanoyloxy benzoic acid, has demonstrated multimodal neuroprotectant potential in postischemic brain injury models, exhibiting antioxidative, anti-excitotoxic, and anti-Zn(2+)-toxic functions. nih.gov These examples suggest that, should This compound possess favorable pharmacokinetic properties, it could be a candidate for investigation in neurological disorders.

Applications in Insect Growth Regulation Research

The application of This compound in insect growth regulation has not been reported. However, various derivatives of benzoic acid and related structures have shown activity as insect growth regulators (IGRs). IGRs act by disrupting the life cycle of insects, often by interfering with their endocrine system. nih.gov For example, derivatives of p-(1,5-dimethylhexyl)benzoic acid have been identified as juvenile hormone analogs with selective action against certain hemipteran insects. nih.gov Additionally, some imidazole (B134444) derivatives containing a benzyl (B1604629) moiety, which can be derived from benzoic acid, have exhibited IGR activity in Lepidoptera larvae, causing effects like inhibition of molt, abnormal pupation, and precocious metamorphosis. nih.gov These precedents suggest that the general structural motif of This compound could potentially be explored for insecticidal or IGR activity.

Based on a comprehensive search, there is currently no publicly available scientific literature detailing the specific applications of the chemical compound This compound in the areas outlined in your request.

Therefore, it is not possible to generate an article that adheres to the strict constraints of focusing solely on this compound for the following topics:

Potential Applications in Materials Science and Advanced Chemical Synthesis

Precursor for Dyes and Pigments:While related compounds like 3-Methyl-4-nitrobenzoic acid and 3-Methyl-2-nitrobenzoic acid are known to be precursors or intermediates in the synthesis of dyes, this specific role has not been attributed to 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid in the available literature.guidechem.comnbinno.comgoogle.com

To fulfill the request would require presenting information from related but structurally different molecules, which would violate the explicit instruction to focus solely on "this compound."

Conclusion and Future Research Directions for 3 4 Methyl 2 Nitrophenoxy Methyl Benzoic Acid

Summary of Current Academic Understanding and Knowledge Gaps

The primary knowledge gap is the near-complete absence of experimental data. There is no published information regarding its synthesis, physical and chemical properties, spectroscopic characterization, crystal structure, or biological activity. Consequently, its potential applications in any field of science remain entirely speculative and are inferred from the known properties of its constituent functional groups: the benzoic acid, the nitrophenoxy group, and the ether linkage. Further research is imperative to establish a foundational understanding of this molecule.

Proposed Avenues for Novel Synthetic Approaches

To enable any future investigation, the development of efficient and scalable synthetic routes is the first critical step. Traditional synthesis would likely involve a Williamson ether synthesis, reacting a salt of 4-methyl-2-nitrophenol (B89549) with methyl 3-(bromomethyl)benzoate, followed by hydrolysis of the ester. However, modern synthetic chemistry offers several more advanced avenues that should be explored.

Proposed Synthetic Strategies:

Microwave-Assisted Organic Synthesis (MAOS): This technique could significantly reduce reaction times for the etherification step, potentially increasing the yield and minimizing side product formation compared to conventional heating.

Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst could enhance the reaction rate between the aqueous phenoxide phase and the organic halide phase, allowing for milder reaction conditions and easier work-up.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and stoichiometry. This approach could improve reaction safety, consistency, and scalability, which is crucial for producing larger quantities for further studies.

C-H Activation/Functionalization: More advanced, long-term approaches could investigate direct C-O bond formation through catalyzed C-H activation of 3-methylbenzoic acid derivatives, bypassing the need for pre-functionalized starting materials like bromomethyl derivatives.

Recommendations for Advanced Spectroscopic and Computational Investigations

A thorough characterization of 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid is essential. A combination of advanced spectroscopic methods and computational modeling would provide a comprehensive understanding of its structural and electronic properties.

Technique Recommended Investigation Anticipated Insights
NMR Spectroscopy 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments.Unambiguous assignment of all proton and carbon signals, confirming the connectivity of the molecular structure.
Mass Spectrometry High-Resolution Mass Spectrometry (HRMS).Precise determination of the molecular formula and fragmentation patterns, which can further validate the structure.
Infrared (IR) Spectroscopy Analysis of vibrational modes.Identification of key functional groups, such as the carboxylic acid O-H and C=O stretches, the nitro group N-O stretches, and the ether C-O-C stretch. pressbooks.publibretexts.orglibretexts.org
X-ray Crystallography Single-crystal X-ray diffraction.Definitive determination of the three-dimensional molecular structure, bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding dimers via the carboxylic acid groups).
Computational Modeling Density Functional Theory (DFT) calculations.Prediction of optimized molecular geometry, electronic properties (e.g., HOMO-LUMO energy gap, electrostatic potential map), and theoretical vibrational and NMR spectra to complement experimental data.

Future Directions for In Vitro Biological Activity Exploration and Target Identification

The presence of both a nitrophenoxy and a benzoic acid moiety suggests that the compound could exhibit biological activity. preprints.orgnih.gov Nitro compounds are known for a wide spectrum of activities, including antimicrobial and antiparasitic effects, often through redox cycling mechanisms. researchgate.netnih.gov Benzoic acid derivatives are also a common scaffold in medicinal chemistry. nih.govnih.gov

Recommended Screening Areas:

Antimicrobial Activity: The compound should be screened against a panel of pathogenic bacteria (both Gram-positive and Gram-negative) and fungi to explore its potential as an anti-infective agent. nih.gov

Anticancer Activity: In vitro cytotoxicity assays against a variety of human cancer cell lines could reveal potential antineoplastic properties. preprints.org

Enzyme Inhibition: Given its structure, it could be tested as an inhibitor against enzymes such as cyclooxygenases (relevant to inflammation) or other enzymes where aromatic scaffolds are known to bind. mdpi.com

Antioxidant Activity: Assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay could determine its potential to act as an antioxidant. researchgate.net

If promising activity is discovered, subsequent research should focus on target identification using techniques like thermal shift assays, affinity chromatography, and computational docking studies to elucidate its mechanism of action.

Outlook on Potential Non-Medicinal Applications in Chemical Science

Beyond medicinal chemistry, the unique structure of this compound makes it a candidate for applications in materials science and supramolecular chemistry.

Coordination Polymers and MOFs: The carboxylic acid group can act as a ligand to coordinate with metal ions. The bulky and electronically distinct nitrophenoxy group could influence the resulting topology and properties of metal-organic frameworks (MOFs) or coordination polymers, potentially leading to materials with interesting catalytic or gas sorption properties.

Building Block for Polymers: The compound could be functionalized and used as a monomer for the synthesis of specialty polymers. The rigid aromatic structure and polar nitro group could impart specific thermal, mechanical, or optical properties to the resulting materials.

On-Surface Synthesis: Benzoic acid derivatives have been used as building blocks for on-surface C-C coupling reactions to create defined molecular architectures on conductive surfaces. researchgate.net This compound could be explored in a similar context to form novel one- or two-dimensional nanostructures.

Precursor for Photosensitive Materials: Nitroaromatic compounds can be photosensitive. Future studies could investigate the photochemical properties of this molecule, exploring its potential as a photolabile protecting group or a component in photoresponsive materials.

Q & A

Q. What are the optimal synthetic routes for 3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid, and how do reaction conditions influence yield and purity?

Q. How can structural characterization (e.g., NMR, XRD) resolve ambiguities in regiochemistry or nitro-group orientation?

  • Methodological Answer : ¹H/¹³C NMR : Key diagnostic signals include the methyl group (δ 2.3–2.5 ppm, singlet), nitro-aromatic protons (δ 7.1–8.0 ppm, coupling patterns confirm substitution), and benzoic acid protons (δ 12.5–13.0 ppm, broad singlet for -COOH). highlights split signals for ortho-substituted nitro groups (e.g., δ 7.56 ppm, J = 7.6 Hz), distinguishing them from para-substituted analogs . XRD : Use SHELX programs (e.g., SHELXL) for crystal structure refinement. notes that high-resolution data (d-spacing < 0.8 Å) and twin-law corrections may be required for nitro-group disorder .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity trends in nitro-group reductions for this compound?

  • Methodological Answer : The nitro group’s electronic effects (strong electron-withdrawing nature) can hinder catalytic hydrogenation (e.g., Pd/C, H₂) due to steric hindrance from the methyl and benzyloxy substituents. Alternative methods, such as Fe/HCl or SnCl₂ reductions, may proceed selectively but risk over-reduction to amines. Computational studies (DFT, using Gaussian or ORCA) can model transition states to predict regioselectivity. suggests nitro-group reduction in similar analogs requires pH-controlled conditions (pH 4–6) to stabilize intermediates .

Q. How can computational modeling (e.g., DFT, molecular docking) predict this compound’s potential as a pharmacophore or enzyme inhibitor?

Q. What strategies mitigate crystallographic challenges (e.g., twinning, disorder) during structural analysis?

  • Methodological Answer : For twinned crystals, employ the TwinRotMat option in SHELXL ( ). Use PLATON’s ADDSYM tool to check for missed symmetry. For nitro-group disorder, refine occupancy ratios (e.g., 70:30 split) and apply restraints to bond lengths/angles. High-resolution data (λ = 0.7107 Å, Mo-Kα source) are essential; achieved R-factor < 5% using 200 K cooling to minimize thermal motion .

Methodological Guidelines for Contradictory Data

  • Example : Conflicting melting points (e.g., 233–236.5°C in vs. 217.5–220°C in other analogs):
    • Resolution : Verify purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA). Polymorphism or solvate formation (e.g., ethanolates) may explain discrepancies. DSC/TGA can differentiate crystalline forms .

Key Research Gaps

  • Nitro-Group Reactivity : Limited data on photostability under UV irradiation (critical for drug formulation studies).
  • Biological Activity : No in vivo ADME profiles; prioritize radiolabeling (¹⁴C at the methyl group) for pharmacokinetic assays.

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3-[(4-Methyl-2-nitrophenoxy)methyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.